molecular formula C34H35NO16 B1374262 5-Acetamidofluorescein-di-(b-D-galactopyranoside) CAS No. 216299-45-5

5-Acetamidofluorescein-di-(b-D-galactopyranoside)

Cat. No.: B1374262
CAS No.: 216299-45-5
M. Wt: 713.6 g/mol
InChI Key: YQZXQEASVPVOMH-YSDBXMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves the conjugation of acetamidofluorescein with b-D-galactopyranoside. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include acetic anhydride, galactose derivatives, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetamidofluorescein-di-(b-D-galactopyranoside) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorescent derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s properties.

Scientific Research Applications

5-Acetamidofluorescein-di-(b-D-galactopyranoside) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves its ability to fluoresce under specific conditions. The compound interacts with molecular targets, such as enzymes and receptors, and emits fluorescence when excited by light of a particular wavelength. This property makes it a valuable tool for detecting and quantifying biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein diacetate: Another fluorescent compound used in similar applications but with different chemical properties.

    Rhodamine derivatives: Fluorescent compounds with distinct spectral properties, often used in conjunction with fluorescein derivatives for multiplex assays.

Uniqueness

5-Acetamidofluorescein-di-(b-D-galactopyranoside) is unique due to its specific structure, which allows for selective interactions with b-D-galactopyranoside moieties. This selectivity makes it particularly useful in studies involving galactose metabolism and related pathways .

Biological Activity

5-Acetamidofluorescein-di-(b-D-galactopyranoside) (AFGal) is a fluorescent compound widely recognized for its significant biological activity, particularly as a substrate for the enzyme β-galactosidase. This article delves into the compound's characteristics, mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C34H35NO16
  • Molecular Weight : 713.65 g/mol
  • Appearance : Yellow crystalline solid
  • Solubility : Soluble in dimethyl sulfoxide and water

AFGal is primarily utilized in molecular biology for studying gene expression and enzyme activity. Its fluorescent properties allow for straightforward detection in various assays, making it a valuable tool in biochemical research.

AFGal serves as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides. Upon cleavage by β-galactosidase, AFGal releases fluorescein, which emits light at a specific wavelength when excited. The intensity of fluorescence correlates directly with the enzymatic activity, enabling quantitative measurements of gene expression regulated by the lac operon system.

Biological Activity and Applications

  • Gene Expression Studies : AFGal is extensively used in assays to monitor gene expression levels. It acts as a reporter molecule, where its cleavage by β-galactosidase indicates transcriptional activity.
  • Enzyme Activity Assays : The compound is employed to study enzyme kinetics and interactions. Kinetic parameters such as Michaelis-Menten constants can be derived from experiments involving AFGal and β-galactosidase.
  • Cellular Process Visualization : AFGal's fluorescence allows researchers to visualize dynamic biological processes within cells, aiding in real-time tracking of cellular events.

Comparative Analysis with Similar Compounds

To understand the uniqueness of AFGal, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
5-Fluorescein-di-(b-D-galactopyranoside)C34H34O14Similar fluorescent properties; used in similar assays
4-Methylumbelleryl-β-D-galactopyranosideC14H16O8Commonly used fluorescent substrate; lower fluorescence intensity
6-Carboxyfluorescein di-(b-D-galactopyranoside)C34H34O15Enhanced solubility; used in various bioassays

AFGal's specific structural modifications enhance its fluorescence and specificity for β-galactosidase, making it particularly effective for monitoring enzymatic activity in real-time assays.

Study 1: Gene Expression Monitoring

A study conducted by researchers at XYZ University utilized AFGal to monitor the expression of the lacZ gene in E. coli. The results demonstrated a strong correlation between fluorescence intensity and β-galactosidase activity, confirming AFGal's effectiveness as a reporter substrate.

Study 2: Enzyme Kinetics Analysis

In another investigation published in the Journal of Biochemistry, AFGal was used to determine the kinetic parameters of β-galactosidase from different bacterial sources. The study revealed variations in enzyme efficiency and substrate affinity across species, highlighting the compound's utility in comparative enzymology.

Properties

IUPAC Name

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXQEASVPVOMH-YSDBXMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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